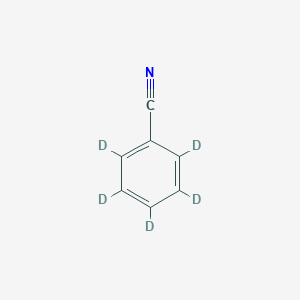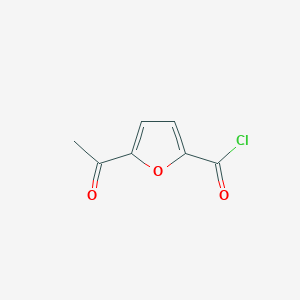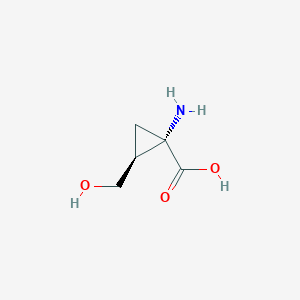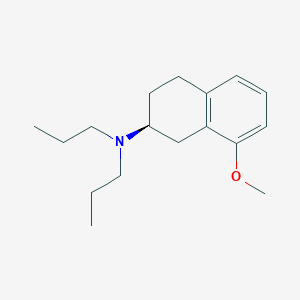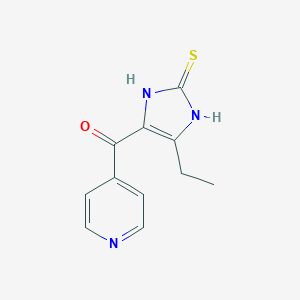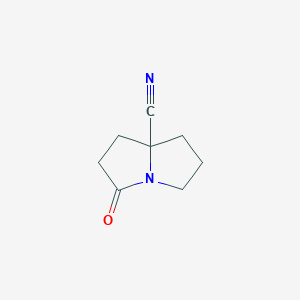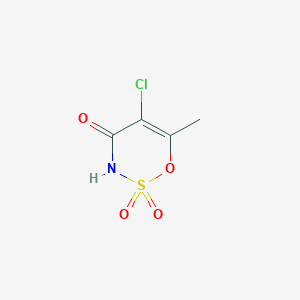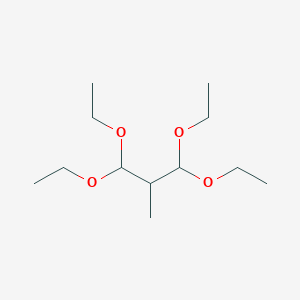
1,1,3,3-Tetraethoxy-2-methylpropane
概要
説明
1,1,3,3-Tetraethoxy-2-methylpropane is a synthetic intermediate that has been used to synthesize various compounds such as Imidazo [1,2-a]pyrimidine, and chlorinated arenes . It is a colorless liquid .
Synthesis Analysis
1,1,3,3-Tetraethoxy-2-methylpropane is a useful synthetic intermediate. It is used to synthesize various compounds such as Imidazo [1,2-a]pyrimidine, and chlorinated arenes . Unfortunately, the specific synthesis routes are not available in the search results.Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetraethoxy-2-methylpropane is C12H26O4 . Its average mass is 234.332 Da and its monoisotopic mass is 234.183105 Da .Chemical Reactions Analysis
1,1,3,3-Tetraethoxy-2-methylpropane is a synthetic intermediate that has been used to synthesize various compounds such as Imidazo [1,2-a]pyrimidine, and chlorinated arenes . Unfortunately, the specific chemical reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis
1,1,3,3-Tetraethoxy-2-methylpropane has a density of 0.9±0.1 g/cm^3, a boiling point of 273.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.1±3.0 kJ/mol and its flash point is 52.1±42.2 °C . The index of refraction is 1.423 and its molar refractivity is 64.5±0.3 cm^3 . It has 4 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .科学的研究の応用
High-Yield Addition Products Synthesis : It is used for obtaining high-yield addition products of tetranitroalkanes and α-unsaturated ketones (Ivanova, Bulatova, & Novikov, 1962).
Surface Tension Studies : The compound is utilized to study surface tensions and excess surface concentrations of isomeric chlorobutanes (Royo, Villares, Martín, Giner, & Lafuente, 2007).
Gas Phase Decomposition Reactions : It aids in studying gas phase decomposition reactions of 1,2-epoxy-2-methylpropane (Flowers & Parker, 1971).
Synthesis of Derivatives : The compound is used in the synthesis of 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine and its derivatives (Kassiou & Read, 1994).
Diyl Formation in Hydrocarbons : It is utilized in the synthesis of hydrocarbons 1 and 4 capable of diyl formation (Wittig, 1980).
Cationic Polymerization : 1,1,3,3-Tetraethoxy-2-methylpropane is involved in the living cationic polymerization, initiated by hydrogen iodide/tetraalkylammonium salts (Nuyken & Kröner, 1990).
Metathesis Reactions with Monomeric Zirconium Imido Complexes : It undergoes ambient-temperature metathesis reactions with nitro- and nitrosoarenes for nonphotochemical synthesis of cis-azoxy and cis-azo compounds (Blum & Bergman, 2004).
Anticancer Activity : A novel compound synthesized from 1,1,3,3-Tetraethoxy-2-methylpropane shows anti-cancer activity against human breast cancer cell line MCF-7 and human prostate cancer cell line PC-3 (Pavitha et al., 2017).
Safety And Hazards
1,1,3,3-Tetraethoxy-2-methylpropane is associated with several hazard statements including H315-H319-H335-H227 . Precautionary statements include P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 . It is recommended to store it in an inert atmosphere at room temperature .
特性
IUPAC Name |
1,1,3,3-tetraethoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10(5)12(15-8-3)16-9-4/h10-12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYLJMKJLMHFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)C(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147480 | |
| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetraethoxy-2-methylpropane | |
CAS RN |
10602-37-6 | |
| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10602-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010602376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetraethoxy-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetraethoxy-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3-TETRAETHOXY-2-METHYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2853P7X59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

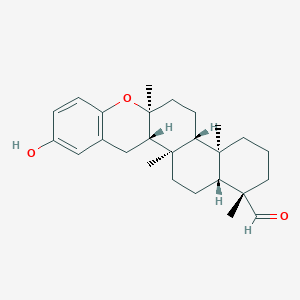
![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
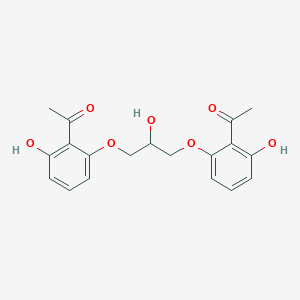
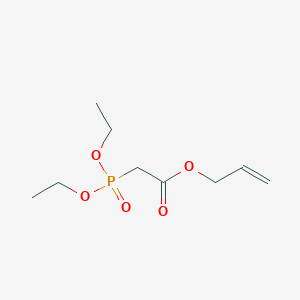
![6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone](/img/structure/B47940.png)
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
